Cas no 1010114-48-3 (tert-Butyl 4-(((5-bromopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate)

Technical Introduction: tert-Butyl 4-(((5-bromopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate is a brominated pyridine derivative featuring a piperidine core protected by a tert-butoxycarbonyl (Boc) group. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. The presence of the Boc group enhances stability and facilitates selective deprotection under mild acidic conditions, while the 5-bromopyridin-2-yl moiety offers a reactive site for further functionalization via cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig). Its well-defined structure and compatibility with diverse reaction conditions make it valuable for constructing complex heterocyclic frameworks. The compound is typically characterized by high purity and consistent performance in synthetic applications.
tert-Butyl 4-(((5-bromopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate structure
1010114-48-3 structure
商品名:tert-Butyl 4-(((5-bromopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate
CAS番号:1010114-48-3
MF:C16H23BrN2O3
メガワット:371.269423723221
MDL:MFCD11877792
CID:2090678
PubChem ID:59718568

tert-Butyl 4-(((5-bromopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate 化学的及び物理的性質

名前と識別子

    • tert-Butyl 4-(((5-bromopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate
    • tert-butyl 4-[(5-bromopyridin-2-yl)oxymethyl]piperidine-1-carboxylate
    • 4-(5-BroMo-pyridin-2-yloxyMethyl)-piperidine-1-carboxylic acid tert-butyl ester
    • 1-Piperidinecarboxylic acid, 4-[[(5-bromo-2-pyridinyl)oxy]methyl]-, 1,1-dimethylethyl ester
    • SCHEMBL387056
    • 1,1-dimethylethyl 4-{[(5-bromo-2-pyridinyl)oxy]methyl}-1-piperidinecarboxylate
    • tert-Butyl4-(((5-bromopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate
    • tert-Butyl 4-{[(5-bromopyridin-2-yl)oxy]methyl}piperidine-1-carboxylate
    • LZVROYQTBUNAMM-UHFFFAOYSA-N
    • 1010114-48-3
    • ALBB-033892
    • DB-218404
    • A1-06558
    • t-butyl 4-((5-bromopyridine-2-yloxy)methyl)piperidin-1-carboxylate
    • AKOS021982216
    • 4-(5-Bromo-pyridin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester
    • tert-Butyl 4-(((5-broMopyridin-2-yl)oxy)Methyl)piperidine-1-carboxylate
    • MDL: MFCD11877792
    • インチ: InChI=1S/C16H23BrN2O3/c1-16(2,3)22-15(20)19-8-6-12(7-9-19)11-21-14-5-4-13(17)10-18-14/h4-5,10,12H,6-9,11H2,1-3H3
    • InChIKey: LZVROYQTBUNAMM-UHFFFAOYSA-N
    • ほほえんだ: CC(C)(C)OC(=O)N1CCC(CC1)COC2=NC=C(C=C2)Br

計算された属性

  • せいみつぶんしりょう: 370.08921g/mol
  • どういたいしつりょう: 370.08921g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 22
  • 回転可能化学結合数: 6
  • 複雑さ: 365
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 51.7Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.5

tert-Butyl 4-(((5-bromopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y0988055-5g
tert-Butyl 4-(((5-bromopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate
1010114-48-3 95%
5g
$1600 2024-08-02
Alichem
A029194197-1g
tert-Butyl 4-(((5-bromopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate
1010114-48-3 95%
1g
$535.50 2023-09-04
Chemenu
CM174230-1g
tert-Butyl 4-(((5-bromopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate
1010114-48-3 95%
1g
$536 2023-02-03
Chemenu
CM174230-1g
tert-Butyl 4-(((5-bromopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate
1010114-48-3 95%
1g
$609 2021-08-05
A2B Chem LLC
AA04375-1g
tert-Butyl 4-(((5-bromopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate
1010114-48-3 95%
1g
$648.00 2024-04-20
eNovation Chemicals LLC
Y0988055-5g
tert-butyl 4-(((5-bromopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate
1010114-48-3 95%
5g
$1600 2025-02-26
eNovation Chemicals LLC
Y0988055-5g
tert-butyl 4-(((5-bromopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate
1010114-48-3 95%
5g
$1600 2025-02-27
Matrix Scientific
179856-5g
tert-Butyl 4-(((5-bromopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate, 95%
1010114-48-3 95%
5g
$1733.00 2023-09-07
A2B Chem LLC
AA04375-500mg
tert-Butyl 4-(((5-bromopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate
1010114-48-3 95%
500mg
$578.00 2024-04-20
A2B Chem LLC
AA04375-5g
tert-Butyl 4-(((5-bromopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate
1010114-48-3 95%
5g
$1342.00 2024-04-20

tert-Butyl 4-(((5-bromopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate 関連文献

tert-Butyl 4-(((5-bromopyridin-2-yl)oxy)methyl)piperidine-1-carboxylateに関する追加情報

Introduction to Tert-Butyl 4-(((5-Bromopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate (CAS No. 1010114-48-3)

Tert-Butyl 4-(((5-Bromopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate, a compound with the CAS number 1010114-48-3, represents a significant advancement in the field of pharmaceutical chemistry. This compound, featuring a complex molecular structure, has garnered attention for its potential applications in drug development and medicinal chemistry. The presence of multiple functional groups, including a tert-butyl group, a 5-bromopyridin-2-yl moiety, and a piperidine ring, makes it a versatile building block for synthesizing novel bioactive molecules.

The compound's structure is particularly intriguing due to the integration of several pharmacophores that are known to enhance binding affinity and selectivity in biological targets. The tert-butyl group, for instance, often serves as a steric anchor, improving the compound's solubility and stability in various solvents. Meanwhile, the 5-bromopyridin-2-yl substituent introduces a bromine atom that can participate in further chemical modifications, such as cross-coupling reactions, which are commonly employed in the synthesis of complex organic molecules.

The piperidine ring is another critical component of this compound, known for its ability to mimic the piperazine scaffold found in many bioactive drugs. Piperidine derivatives are frequently used in medicinal chemistry due to their favorable pharmacokinetic properties and their role as key pharmacophores in various therapeutic agents. The combination of these elements in Tert-butyl 4-(((5-Bromopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate suggests a high potential for developing novel therapeutic interventions.

In recent years, there has been a growing interest in the development of small-molecule inhibitors targeting protein-protein interactions (PPIs). These interactions play a crucial role in numerous biological processes and are often implicated in diseases such as cancer and inflammation. The unique structure of Tert-butyl 4-(((5-Bromopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate makes it an attractive candidate for designing PPI inhibitors. The compound's ability to modulate these interactions could lead to the discovery of new drugs that address unmet medical needs.

The bromine atom in the 5-bromopyridin-2-yl moiety provides an excellent handle for further chemical manipulation, allowing researchers to attach various pharmacophores or linker groups through transition-metal-catalyzed reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These reactions are widely used in drug discovery to construct complex molecular architectures with high precision and yield. The tert-butyl group's steric bulk can also be leveraged to optimize binding interactions by introducing conformational constraints that enhance receptor affinity.

The piperidine ring's role as a scaffold is further highlighted by its presence in numerous FDA-approved drugs, which underscores its importance in medicinal chemistry. For example, compounds like azapropazone and felodipine utilize piperidine derivatives to achieve their therapeutic effects. By incorporating this motif into Tert-butyl 4-(((5-Bromopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate, researchers can harness its known pharmacological properties while exploring new applications.

Recent studies have demonstrated the potential of piperidine-based compounds as modulators of kinases and other enzymes involved in signal transduction pathways. These pathways are critical for regulating cellular processes such as growth, differentiation, and apoptosis. The ability of Tert-butyl 4-(((5-Bromopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate to interact with these targets could lead to the development of novel therapeutics for conditions like cancer and neurodegenerative diseases.

The synthesis of Tert-butyl 4-(((5-Bromopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate involves multiple steps that require careful optimization to ensure high yield and purity. Key steps include the formation of the piperidine ring through nucleophilic substitution or cyclization reactions, followed by functionalization at the 4-position with the desired substituents. The introduction of the bromine atom at the 5-position of the pyridine ring typically involves halogenation reactions under controlled conditions.

The compound's stability under various conditions is another important consideration in its development as a pharmaceutical intermediate. Factors such as pH, temperature, and solvent choice can significantly impact its reactivity and shelf life. Researchers must carefully evaluate these parameters to ensure that Tert-butyl 4-(((5-Bromopyridin-2-yloxy)methyl)piperidine-1-carboxylate remains stable during storage and transportation.

In conclusion, Tert-butyl 4-(((5-Bromopyridin-2-yloxy)methyl)piperidine)-1-carboxylate (CAS No. 1010114483) is a promising compound with significant potential in pharmaceutical research and drug development. Its unique structural features make it an excellent candidate for designing novel bioactive molecules targeting various disease-related pathways. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the discovery and development of next-generation therapeutics.

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(CAS:1010114-48-3)tert-Butyl 4-(((5-bromopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate
A897261
清らかである:99%
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